molecular formula C7H6ClN3 B1427752 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1140241-22-0

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1427752
CAS No.: 1140241-22-0
M. Wt: 167.59 g/mol
InChI Key: RJTAXXLTKRHRMI-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1140241-22-0) is a high-value chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of targeted anticancer therapies. This compound features a pyrrolo[3,2-d]pyrimidine core, a privileged structure in drug discovery known for its ability to mimic purine bases . The reactive 2-chloro and 4-methyl substituents make it an ideal precursor for further functionalization, primarily via nucleophilic aromatic substitution, to create a diverse array of potential therapeutic molecules . Extensive scientific research has highlighted the significance of this chemical series, particularly in the field of oncology. It is a key synthetic intermediate for a class of compounds that function as potent microtubule depolymerizing agents . These agents bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Derivatives built from this core structure have demonstrated one to two-digit nanomolar potency (IC50) against various cancer cell lines in culture, including MDA-MB-435 . Notably, some of these optimized derivatives have shown the ability to circumvent major clinical resistance mechanisms, such as overexpression of P-glycoprotein (Pgp) and βIII-tubulin, which often limit the efficacy of existing microtubule-targeting drugs . Promisingly, a leading compound from this series (Compound 11) exhibited significant inhibition of tumor growth in multiple preclinical xenograft models (MDA-MB-435, MDA-MB-231, and NCI/ADR-RES) without displaying overt animal toxicity, marking it for further preclinical development . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6-5(2-3-9-6)11-7(8)10-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTAXXLTKRHRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744657
Record name 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140241-22-0
Record name 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Precursor Pyrimidines

One of the most common methods involves starting from a 5-methylpyrrolo[3,2-d]pyrimidine precursor, which undergoes chlorination using phosphorus oxychloride (POCl₃). This reagent effectively introduces chlorine atoms at the 2- and 4-positions through nucleophilic aromatic substitution (SNAr) mechanisms facilitated by the electron-deficient pyrimidine ring.

Reaction Conditions:

  • Reflux in POCl₃
  • Presence of a base such as triethylamine to neutralize HCl byproducts
  • Reaction temperature typically maintained between 80°C and 110°C

Outcome:

  • Formation of the dichlorinated compound, which can be selectively methylated at the 5-position subsequently.

Methylation at the 5-Position

The methyl group at the 5-position can be introduced via methylation of the pyrimidine core using methyl iodide (MeI) or dimethyl sulfate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The methylation is regioselective due to the electron-withdrawing nature of the chlorine substituents, which direct the methylation to the 5-position.

Reaction Conditions:

  • Conducted at 0°C to room temperature
  • Use of polar aprotic solvents such as dimethylformamide (DMF)

Cyclization and Final Purification

Following chlorination and methylation, cyclization steps may be employed if starting from linear precursors, often involving condensation of amidines or related intermediates. Final purification involves recrystallization or chromatography to isolate the pure this compound.

Specific Research Findings and Data

Preparation Step Reagents & Conditions Reference Remarks
Chlorination of pyrimidine core POCl₃, reflux, triethylamine Efficient chlorination at 2- and 4-positions
Methylation at 5-position Methyl iodide, NaH, DMF, 0°C–RT Regioselective methylation, high yield
Cyclization of intermediates Amidines, condensation, heat Final ring closure, purification by recrystallization

Advanced Synthetic Strategies

Recent developments include the use of microwave-assisted synthesis to reduce reaction times and improve yields, as well as flow chemistry techniques for scalable production. These methods enhance the efficiency of chlorination and methylation steps, with some reports indicating reaction times reduced from hours to minutes.

Microwave-Assisted Chlorination

  • Reagents: POCl₃
  • Conditions: Microwave irradiation at 150°C for 10–20 minutes
  • Benefits: Increased yield, cleaner reaction profiles

Flow Chemistry for Large-Scale Synthesis

  • Continuous flow reactors enable controlled chlorination and methylation
  • Improved safety and reproducibility
  • Higher throughput suitable for industrial applications

Notes and Considerations

  • Selectivity: The chlorination step can produce mono- or di-chlorinated products; controlling reaction conditions is crucial for selectivity.
  • Purity: Purification often involves chromatography or recrystallization, with characterization confirmed via NMR, HRMS, and melting point analysis.
  • Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence yield and regioselectivity.

Summary Table of Preparation Methods

Method Key Reagents Main Features Reference
Classical chlorination + methylation POCl₃, MeI, triethylamine Multi-step, high regioselectivity ,
Microwave-assisted synthesis POCl₃, microwave reactor Faster, cleaner yields
Flow chemistry Continuous flow reactor Scalable, reproducible Recent advances

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki or Heck coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 4

a. 2-Chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 928840-88-4)

  • Structure : A phenyl group replaces the methyl at position 3.
  • Properties : Higher molecular weight (229.67 g/mol) and logP (3.28), indicating increased hydrophobicity.
  • Applications : Used in antiviral and antitumor research due to enhanced π-π stacking interactions with biological targets .

b. Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate (CAS 2089277-65-4)

  • Structure : Carboxylate ester at position 4.
  • Properties : Higher molar mass (211.61 g/mol) and density (1.531 g/cm³). The electron-withdrawing ester group increases reactivity for nucleophilic substitution.
  • Applications : Intermediate for further functionalization in drug synthesis .

Table 1: Substituent Effects at Position 4

Compound Substituent (Position 4) Molecular Weight (g/mol) logP Key Properties/Applications
Target compound Methyl 168.61 ~2.5* Balanced hydrophobicity, drug intermediates
4-Phenyl analogue Phenyl 229.67 3.28 Enhanced π-π interactions, antiviral
4-Carboxylate ester COOCH₃ 211.61 ~1.5* Reactive for derivatization

*Estimated based on structural analogs.

Variations in the Pyrrolo-Pyrimidine Core

a. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine (Structural Isomer)

  • Structure : Pyrrolo[2,3-d]pyrimidine core (isomeric to [3,2-d]).
  • Properties : Planar structure with strong hydrogen bonding (N–H⋯N interactions).
  • Applications : Antiviral activity against HCV replication due to optimized binding geometry .

b. 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2)

  • Structure : Methyl at position 5 and amine at position 4.
  • Properties : Lower logP (~1.2) due to the polar amine group.

Substituent Effects on Physical Properties

a. Melting Points and Solubility

  • Target compound : Expected melting point ~200–250°C (based on analogs in ).
  • N-(4-Methoxyphenyl)-N-methyl analogue (Compound 4) : Mp 150–151°C due to reduced crystallinity from methoxy groups .
  • N-(4-Methoxyphenyl)-2-methyl analogue (Compound 6) : Mp 260°C (decomp), indicating stronger intermolecular forces .

b. Reactivity

  • The 2-chloro group in the target compound facilitates nucleophilic aromatic substitution, similar to 2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 129872-85-1), where the ethyl group modulates steric hindrance .

Biological Activity

2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and pharmacological applications.

The biological activity of this compound primarily involves the inhibition of key enzymes and modulation of cell cycle dynamics.

1. Enzyme Inhibition

  • DNA Gyrase : This compound has been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial growth, indicating its potential as an antibacterial agent.
  • Cyclin-Dependent Kinase 2 (CDK2) : The compound exhibits significant inhibitory effects on CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

2. Induction of Apoptosis
The compound promotes apoptosis through:

  • Upregulation of pro-apoptotic proteins such as P53 and BAX.
  • Downregulation of anti-apoptotic proteins like Bcl-2 .

Cellular Effects

Research indicates that this compound has demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-715.0Induces apoptosis
HCT-11610.5Cell cycle arrest at G1/S phase
HeLa12.0Inhibits proliferation
MDA-MB-23118.0Induces G2/M phase arrest

These findings suggest that the compound can effectively inhibit tumor growth and induce cell death in a variety of cancer types.

Pharmacokinetics and Stability

The pharmacokinetic properties of this compound are influenced by its solubility and stability:

  • Storage Conditions : It should be stored in a dark place under an inert atmosphere at temperatures between 2°C and 8°C to maintain stability.
  • Bioavailability : Factors such as solubility and interaction with transport proteins significantly affect its bioavailability.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Anticancer Activity : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer therapeutic agent.
  • Antibacterial Effects : In vitro assays revealed that the compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, showcasing its potential application in treating bacterial infections .

Q & A

Q. What is the structural significance of the pyrrolo[3,2-d]pyrimidine scaffold in medicinal chemistry?

The pyrrolo[3,2-d]pyrimidine scaffold mimics natural purine nucleobases, enabling interactions with enzymes and receptors critical for nucleic acid metabolism and signaling pathways. Its N5 position can be modified to improve metabolic stability and reduce toxicity. For example, hydroxyalkyl substitutions at N5 enhance stability by reducing oxidative metabolism . This structural flexibility allows optimization for kinase inhibition (e.g., EGFR, Her2) and antiproliferative activity .

Q. What synthetic routes are commonly used to prepare 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine?

A standard method involves cyclization of preformed pyrimidine intermediates with reactive substituents. For instance:

  • Step 1 : React 3-amino-2-cyanopyrrole derivatives with triethyl orthoformate or dimethylformamide dimethyl acetal (DMFDMA) to form imidocarboxylates or amidines.
  • Step 2 : Treat intermediates with chlorinating agents (e.g., POCl₃) to introduce the chlorine substituent at position 2 . Yields typically range from 65% to 87%, with purity confirmed via NMR and elemental analysis .

Q. How does this compound exhibit antiproliferative activity?

The compound inhibits kinases such as EGFR and CDK2 by binding to their ATP-binding pockets, disrupting signaling pathways essential for cell proliferation. For example, derivatives with N5-ethyl or methyl groups show IC₅₀ values of 0.32–6.0 μM in leukemia (L1210) and triple-negative breast cancer (MDA-MB-435) cell lines . Activity correlates with substituent hydrophobicity and electronic effects .

Advanced Research Questions

Q. How do substituents at the N5 position influence cytotoxicity and metabolic stability?

N5 alkyl or hydroxyalkyl groups reduce toxicity by shielding the pyrrole ring from metabolic oxidation. For example:

  • N5-Ethyl : Increases metabolic stability by 30% compared to unsubstituted analogs, with CC₅₀ values improving from 6.0 μM to 0.32 μM in leukemia cells .
  • N5-Hydroxypropyl : Enhances solubility and reduces hepatotoxicity in vivo . Substituent optimization requires balancing lipophilicity (LogP < 3) and hydrogen-bonding capacity for target engagement .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for pyrrolopyrimidine analogs?

Discrepancies arise from variations in cell lines, assay conditions, and substituent regiochemistry. Key strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MDA-MB-435) and incubation times (72 hours) .
  • Structural Validation : Confirm regiochemistry via NOE experiments and HMBC correlations to distinguish isomers (e.g., C-4 vs. C-7 substitution) .
  • Control Compounds : Compare with thienopyrimidine analogs to isolate scaffold-specific effects .

Q. What methodologies validate the kinase inhibition mechanism of this compound derivatives?

  • Enzyme Assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR, CDK2) and ATP-competitive assays .
  • Molecular Docking : Simulate binding modes with X-ray crystallography data (PDB: 1M17 for EGFR) to identify critical interactions (e.g., hydrogen bonds with Met793) .
  • Cellular Profiling : Assess downstream effects via Western blotting for phosphorylated ERK or Akt .

Q. How can researchers design derivatives to overcome poor aqueous solubility?

  • Prodrug Strategies : Introduce phosphate or glycoside groups at N5 to enhance solubility, as seen in Immunicillin H analogs .
  • PEGylation : Attach polyethylene glycol chains to the pyrrole nitrogen, improving bioavailability without compromising activity .
  • Co-crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to formulate stable complexes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine

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